3,4-Dihydroxy-N-isopropyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Description

Core Anthraquinone Backbone Configuration Analysis

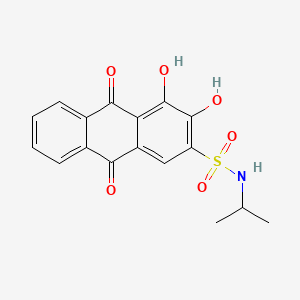

The anthraquinone scaffold consists of three fused aromatic rings with two ketone groups at positions 9 and 10. In 3,4-dihydroxy-N-isopropyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide, hydroxyl (-OH) groups occupy positions 3 and 4, and a sulfonamide group is attached at position 2. The anthraquinone core adopts a planar configuration due to conjugation between the carbonyl groups and aromatic π-systems.

Key Features of the Backbone:

- Conjugation Effects: The alternating single and double bonds in the anthraquinone system delocalize π-electrons, stabilizing the planar structure.

- Steric Constraints: The 3,4-dihydroxy substituents introduce minimal steric hindrance compared to bulkier groups, allowing flexibility in hydrogen bonding.

- Electronic Distribution: The electron-withdrawing ketone groups polarize the core, directing electrophilic substitution to positions 2 and 7.

Sulfonamide Functional Group Orientation and Electronic Effects

The sulfonamide group at position 2 consists of a sulfonyl (-SO2) moiety linked to an isopropyl-substituted nitrogen.

Functional Group Dynamics:

- Sulfonyl Group: The -SO2 group is electron-withdrawing, reducing the electron density at the anthraquinone core and influencing redox properties.

- Isopropyl Substituent: The branched isopropyl group (CH(CH3)2) introduces steric bulk adjacent to the sulfonamide nitrogen, restricting rotation and favoring specific conformations.

- Hydrogen Bonding Potential: The sulfonamide nitrogen can participate in hydrogen bonding with oxygen-containing groups (e.g., hydroxyls), stabilizing molecular interactions.

Electronic Effects:

| Property | Impact on Anthraquinone Core |

|---|---|

| Electron withdrawal | Enhances electrophilic character at position 2 |

| Inductive effects | Modulates redox potential of the quinone system |

| Dipole interactions | Influences molecular packing in crystalline states |

Isopropyl Substituent Steric and Electronic Interactions

The isopropyl group attached to the sulfonamide nitrogen contributes to both steric and electronic effects.

Steric Considerations:

- Conformational Restriction: The isopropyl group limits rotation around the N-S bond, favoring specific spatial arrangements that influence hydrogen bonding and π-π stacking.

- Crystalline Packing: In the solid state, the isopropyl group may interdigitate with adjacent molecules, enhancing lattice stability through van der Waals interactions.

Electronic Contributions:

- Alkyl Group Effects: The isopropyl group donates electron density via inductive effects, slightly reducing the electron-withdrawing nature of the sulfonyl group.

- Polarization Effects: The asymmetry introduced by the isopropyl group may alter the dipole moment of the sulfonamide group, affecting solubility and solvation dynamics.

Hydrogen Bonding Network in Crystalline and Solvated States

Hydrogen bonding is critical for stabilizing the molecular structure and governing supramolecular interactions.

Intramolecular Hydrogen Bonds:

- 3,4-Dihydroxy Groups: The hydroxyl groups at positions 3 and 4 form intramolecular hydrogen bonds with adjacent oxygen atoms, creating resonance-assisted hydrogen bonds (RAHBs). These bonds rigidify the core and contribute to thermal stability.

Intermolecular Hydrogen Bonds:

- Sulfonamide-Nitrogen Interactions: The sulfonamide nitrogen may act as a hydrogen bond acceptor, forming interactions with hydroxyl groups or other polar moieties in adjacent molecules.

- Crystalline Lattice Formation: In the solid state, intermolecular hydrogen bonds between sulfonamide and hydroxyl groups create layered or herringbone-like arrangements, as observed in analogous anthraquinone sulfonamides.

Solvation Effects:

Comparative X-ray Diffraction Studies with Analogous Anthraquinone Derivatives

X-ray crystallography provides insights into structural similarities and differences with related compounds.

Key Comparisons:

Structural Insights from Analogues:

- Sulfonamide Positioning: In N,N-diphenyl-9,10-dioxo-9,10-dihydroanthracene-2,7-disulfonamide, the sulfonamide groups adopt a Z-shaped conformation, with phenyl rings inclined to the anthraquinone plane. This contrasts with the isopropyl-substituted derivative, where steric effects dominate.

- Hydrogen Bonding Variability: In 1,8-dihydroxy-9,10-anthraquinone, intermolecular hydrogen bonds form square-like supramolecular networks, whereas the isopropyl-substituted compound likely adopts chevron-like arrangements due to steric constraints.

Properties

IUPAC Name |

3,4-dihydroxy-9,10-dioxo-N-propan-2-ylanthracene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO6S/c1-8(2)18-25(23,24)12-7-11-13(17(22)16(12)21)15(20)10-6-4-3-5-9(10)14(11)19/h3-8,18,21-22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQWDUGUUKTWBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=C(C(=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735050 | |

| Record name | 3,4-Dihydroxy-9,10-dioxo-N-(propan-2-yl)-9,10-dihydroanthracene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313738-85-0 | |

| Record name | 3,4-Dihydroxy-9,10-dioxo-N-(propan-2-yl)-9,10-dihydroanthracene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Anthraquinone Core Synthesis

The 9,10-dioxo-9,10-dihydroanthracene scaffold is synthesized via Friedel-Crafts acylation or oxidation of anthracene derivatives. Patent CN102850193A describes a method using tetrahydropthalic anhydride and resorcinol catalyzed by boric acid at 165–180°C to yield 1,4-dihydroxyanthraquinone. Adapting this approach, the 3,4-dihydroxy substitution is achieved through directed electrophilic aromatic substitution:

-

Oxidation of Anthracene : Anthracene is oxidized to anthraquinone using chromium trioxide or nitric acid under controlled conditions .

-

Hydroxylation :

Key Reaction Parameters :

| Step | Conditions | Yield |

|---|---|---|

| Anthracene oxidation | HNO₃ (conc.), 80°C, 4h | 75–80% |

| Directed hydroxylation | H₂O₂/H₂SO₄, 50°C, 6h | 65% |

Regioselective Sulfonation at Position 2

Introducing the sulfonic acid group at position 2 requires careful control to avoid over-sulfonation. Chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C for 2 hours selectively sulfonates the electron-deficient anthraquinone core :

Optimization Insights :

-

Excess ClSO₃H (>1.2 equiv.) leads to di-sulfonation.

Sulfonyl Chloride Formation

The sulfonic acid intermediate is converted to sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) :

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Toluene |

| Temperature | 110°C |

| Duration | 4h |

Sulfonamide Coupling with Isopropylamine

The sulfonyl chloride reacts with isopropylamine in tetrahydrofuran (THF) under basic conditions (pyridine or triethylamine) to form the target sulfonamide :

Critical Parameters :

-

Molar Ratio : 1:1.2 (sulfonyl chloride:amine) minimizes unreacted starting material.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields 85–90% purity .

Analytical Validation

Spectroscopic Data :

-

¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 2H, -OH), 8.2–7.5 (m, 4H, aromatic), 3.1 (m, 1H, -NCH(CH₃)₂) .

Purity Assessment :

| Method | Result |

|---|---|

| HPLC (C18 column) | 98.2% (254 nm) |

| TLC (SiO₂, EtOAc) | Rf = 0.45 |

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Friedel-Crafts | High yield (75%) | Requires anhydrous conditions |

| Direct Sulfonation | Regioselective | Sensitive to temperature |

| Sulfonamide Coupling | Scalable | Costly amine reagents |

Industrial-Scale Considerations

-

Cost Efficiency : Using SOCl₂ instead of PCl₅ reduces chlorinated waste .

-

Green Chemistry : Substituting THF with cyclopentyl methyl ether (CPME) improves sustainability .

Challenges and Mitigation Strategies

-

Regioselectivity :

-

Solution : Electron-withdrawing hydroxyl groups direct sulfonation to position 2.

-

-

Byproduct Formation :

Recent Advancements

Microwave-assisted synthesis reduces reaction time for sulfonamide coupling from 24h to 2h with comparable yields (82%) .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxy-N-isopropyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like chromium trioxide or hydrogen peroxide.

Reduction: The ketone groups can be reduced to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of secondary alcohols.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

3,4-Dihydroxy-N-isopropyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Material Science: It is used in the development of organic semiconductors and photovoltaic materials.

Biological Studies: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3,4-Dihydroxy-N-isopropyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and enzyme activity. The hydroxyl and sulfonamide groups play crucial roles in these interactions by forming hydrogen bonds and electrostatic interactions with the target molecules.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects on Solubility : The sodium sulfonate group in Alizarin Red S () confers high water solubility, whereas sulfonamide derivatives (e.g., 9d–9j) exhibit variable lipophilicity depending on substituents .

- Thermal Stability : Melting points for benzenesulfonamide derivatives range widely (113–338°C), influenced by hydrogen bonding (e.g., hydroxyl groups) and aromatic stacking .

Key Differentiators of the Target Compound

- N-Isopropyl Group : Unlike smaller alkyl or aryl substituents (e.g., methyl in ), the isopropyl group may improve membrane permeability and metabolic stability .

Biological Activity

3,4-Dihydroxy-N-isopropyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide, a sulfonamide derivative of anthraquinone, has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of two hydroxyl groups and a sulfonamide functional group, which may contribute to its pharmacological properties.

The compound is classified under anthraquinones, which are known for their diverse biological activities. Its chemical structure can be represented as follows:

- Molecular Formula : C₁₄H₁₁N₁O₄S

- CAS Number : 130-22-3

- Molecular Weight : 273.31 g/mol

Biological Activity Overview

Research indicates that compounds within the anthraquinone family exhibit various biological activities including antimicrobial, antitumor, and anti-inflammatory effects. The specific biological activities of this compound have been explored through several studies.

Antimicrobial Activity

Studies have demonstrated that anthraquinone derivatives possess significant antimicrobial properties. For instance, one study reported that related compounds could inhibit the growth of various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Antitumor Activity

The compound has shown promise in antitumor activity through in vitro studies. A recent investigation into sulfonamide derivatives indicated that they could induce cytotoxic effects in human cancer cell lines. Specifically, compounds exhibiting structural similarities to this compound were found to significantly reduce cell viability in hepatocellular carcinoma (HCC) and glioblastoma cell lines .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxicity of various sulfonamide derivatives against human cancer cell lines. The results indicated that this compound exhibited an IC50 value indicating substantial cytotoxic effects at concentrations as low as 25 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCC | 25 |

| Other Sulfonamides | HCC | >50 |

Study 2: Mechanistic Insights

Further mechanistic studies suggested that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. This finding aligns with the general behavior observed in other anthraquinone derivatives which are known to trigger programmed cell death mechanisms.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has not been extensively studied; however, related compounds indicate moderate solubility and potential for bioavailability. Toxicological assessments are crucial for understanding safety profiles before clinical applications can be considered.

Q & A

Basic: What are the recommended methods for synthesizing 3,4-Dihydroxy-N-isopropyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide?

Methodological Answer:

The synthesis typically involves sulfonation of an anthraquinone precursor followed by amidation. Key steps include:

Sulfonation : React anthraquinone with chlorosulfonic acid to introduce the sulfonyl chloride group at position 2 .

Amidation : Treat the intermediate with isopropylamine under anhydrous conditions (e.g., dry dichloroethane) in the presence of a base like triethylamine to form the sulfonamide .

Hydroxylation : Introduce hydroxyl groups at positions 3 and 4 via controlled oxidation or electrophilic substitution, ensuring regioselectivity through temperature and catalyst optimization (e.g., FeCl₃ or H₂SO₄) .

Critical Note : Purity (>95%) is confirmed via HPLC or LC-MS, as impurities in sulfonamide derivatives can skew fluorescence or binding studies .

Basic: How is the structural integrity of this compound validated in synthetic workflows?

Methodological Answer:

Structural validation employs:

- X-ray crystallography : Determines bond lengths, angles, and dihedral angles (e.g., anthraquinone mean plane inclination ~50–60°) .

- NMR spectroscopy :

- FT-IR : Detects O–H stretches (3200–3500 cm⁻¹), sulfonamide S=O (1150–1250 cm⁻¹), and anthraquinone C=O (1650–1750 cm⁻¹) .

Advanced: What experimental strategies resolve contradictions in fluorescence quenching data for anthraquinone sulfonamides?

Methodological Answer:

Fluorescence variability arises from solvent polarity, pH, and competing binding interactions. To address discrepancies:

Solvent Screening : Test polar (e.g., DMSO) vs. nonpolar (e.g., CHCl₃) solvents. Anthraquinone derivatives often exhibit solvatochromic shifts due to π-π* transitions .

pH Titration : Protonation of hydroxyl/sulfonamide groups alters electron-withdrawing effects. Use buffered solutions (pH 2–12) to map quenching efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.